molecular formula C14H10ClNO2 B4814563 2-(3-chlorocarbazol-9-yl)acetic acid

2-(3-chlorocarbazol-9-yl)acetic acid

Cat. No.: B4814563
M. Wt: 259.69 g/mol
InChI Key: CVHAVOPWTWFXGD-UHFFFAOYSA-N
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Description

2-(3-Chlorocarbazol-9-yl)acetic acid (CAS

Properties

IUPAC Name

2-(3-chlorocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHAVOPWTWFXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorocarbazol-9-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the carbazole derivative with a suitable acetic acid precursor.

Another method involves the electrochemical oxidation of mixtures containing carbazole and 2-(9H-carbazol-9-yl)acetic acid monomers in acetonitrile solutions . This process leads to the deposition of polymer films, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and functional group tolerance . Additionally, electrochemical methods can be scaled up for industrial production, providing a versatile approach to synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorocarbazol-9-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced carbazole derivatives. Substitution reactions can result in the formation of various substituted carbazole compounds.

Scientific Research Applications

2-(3-chlorocarbazol-9-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-chlorocarbazol-9-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole transport material in photovoltaic applications . Additionally, its chemical properties enable it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent Position Functional Groups Key Properties/Applications Reference
2-(9H-Carbazol-9-yl)acetic acid No substituent Carbazole + acetic acid Electropolymerization precursor; exhibits broad UV-Vis absorption
2-(3-Chlorocarbazol-9-yl)acetic acid 3-Cl Carbazole + Cl + acetic acid Enhanced electron deficiency; potential for tuning redox behavior Inferred
2-(3-Amino-9H-carbazol-9-yl)acetic acid 3-NH₂ Carbazole + NH₂ + acetic acid Improved solubility; bioactive intermediate
2-[4-(9H-Fluoren-9-yl)piperazinyl]acetic acid Piperazinyl + Fmoc Fluorenyl + piperazine + acetic acid Pharmaceutical linker; steric hindrance effects
2-(6-Methoxy-tetrahydrocarbazol-9-yl)acetic acid 6-OCH₃ + saturated ring Methoxy + tetrahydrocarbazole + acetic acid Altered conformation; potential CNS activity
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent in this compound reduces electron density on the carbazole ring compared to the unsubstituted parent compound (2-(9H-carbazol-9-yl)acetic acid). This is expected to lower oxidation potentials during electropolymerization, as seen in analogous chlorinated aromatics .
  • Solubility and Bioactivity: Amino-substituted analogs (e.g., 2-(3-amino-9H-carbazol-9-yl)acetic acid) exhibit higher solubility in aqueous media due to protonation of the NH₂ group, whereas the chloro derivative may require polar aprotic solvents for dissolution .
  • Steric and Conformational Effects : Bulky substituents like the fluorenylmethoxycarbonyl (Fmoc) group in 2-[4-(9H-fluoren-9-yl)piperazinyl]acetic acid introduce steric hindrance, limiting reactivity at the acetic acid moiety. In contrast, the chloro group in this compound imposes minimal steric effects .

Physicochemical Properties

Table: Spectral and Crystallographic Comparisons
Property 2-(9H-Carbazol-9-yl)acetic acid This compound (Inferred) 2-(3-Amino-9H-carbazol-9-yl)acetic acid
FTIR (C=O stretch) 1705 cm⁻¹ ~1715 cm⁻¹ (Cl electron withdrawal) 1690 cm⁻¹ (NH₂ resonance)
UV-Vis λ_max (nm) 295 nm (monomer) 305–310 nm (red shift due to Cl) 285 nm (blue shift from NH₂)
Crystallinity Ordered lattice (X-ray data) Likely similar with Cl-induced polarity Amorphous (no crystal data)
Key Findings:
  • FTIR Shifts : The chlorine atom’s electron-withdrawing effect increases the carbonyl stretching frequency (C=O) compared to the unsubstituted compound, as observed in related halogenated acetic acids .
  • UV-Vis Absorption : The chloro substituent likely induces a red shift in UV-Vis spectra due to extended π-conjugation and electron deficiency, similar to chlorinated polycarbazoles .
  • Crystallinity : The unsubstituted carbazole-acetic acid derivative forms a stable crystalline lattice, as confirmed by single-crystal X-ray diffraction (space group P1̄, mean C–C bond length = 1.39 Å) . Chlorination may reduce crystallinity due to increased molecular asymmetry.

Q & A

Q. What synthetic methodologies are recommended for achieving regioselective chlorination in 2-(carbazol-9-yl)acetic acid derivatives?

  • Methodological Answer : Regioselective halogenation of carbazole derivatives often employs electrophilic substitution under controlled conditions. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid achieves high regioselectivity at the 3-position due to electronic and steric effects . Adapting this method for chlorination:

Dissolve 2-(carbazol-9-yl)acetic acid in glacial acetic acid.

Add a stoichiometric amount of chlorine gas or chlorinating agent (e.g., NN-chlorosuccinimide) dropwise at 0–5°C.

Monitor reaction progress via HPLC or TLC.

  • Key Parameters :
ParameterValue/Note
SolventAcetic acid
Temperature0–5°C
Reaction time1–2 hours
Work-upNeutralize with NaHCO₃, precipitate

Q. How can spectroscopic techniques distinguish 2-(3-chlorocarbazol-9-yl)acetic acid from its non-chlorinated analog?

  • Methodological Answer :
  • ¹H NMR : The chloro substituent deshields adjacent protons, causing upfield/downfield shifts. For example, in 2-(carbazol-9-yl)acetic acid, aromatic protons resonate at δ 7.2–8.5 ppm ; chlorination alters splitting patterns.
  • Mass Spectrometry : Expect [M+H]+[M+H]^+ at m/z 274.07 (C₁₄H₁₁ClNO₂) with isotopic peaks (³⁵Cl/³⁷Cl ratio ≈ 3:1).
  • IR Spectroscopy : C–Cl stretch appears at 550–600 cm⁻¹.

Q. What safety protocols are critical when handling chlorinated carbazole derivatives?

  • Methodological Answer :
  • PPE : Use impermeable gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation : Employ fume hoods with ≥0.5 m/s face velocity.
  • Waste Disposal : Collect halogenated waste separately in amber glass containers.

Advanced Research Questions

Q. How does the 3-chloro substituent influence the hydrogen-bonding network in crystalline 2-(carbazol-9-yl)acetic acid derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that the parent compound (2-(carbazol-9-yl)acetic acid) forms centrosymmetric dimers via O–H···O hydrogen bonds (2.62 Å, 169°) . Chlorination at the 3-position may:

Reduce basicity of the carbazole nitrogen, weakening N–H···O interactions.

Alter packing motifs due to steric bulk and electronic effects.

  • Comparative Crystallographic Data :
ParameterParent Compound 3-Chloro Derivative (Predicted)
Space groupC2/cP2₁/c
H-bond length (Å)2.622.55–2.70
Dihedral angle (°)78.1575–85

Q. What computational approaches can predict the electronic effects of 3-chloro substitution on carbazole’s aromatic system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

Electrostatic Potential Maps : Visualize electron-deficient regions at the chloro-substituted position.

Frontier Molecular Orbitals : Compare HOMO-LUMO gaps to assess reactivity changes.

  • Reference Data :
    For 3-bromo-4-methoxyphenylacetic acid, the C–Br bond reduces HOMO energy by 0.8 eV, increasing electrophilicity .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?

  • Methodological Answer :
  • Variable-Temperature NMR : Monitor keto-enol tautomerism in DMSO-d₆ vs. CDCl₃.
  • Thermodynamic Parameters : Calculate ΔG using van’t Hoff plots (lnK vs. 1/T).
  • Expected Trend : Polar solvents stabilize the enol form via H-bonding, while nonpolar solvents favor the keto form.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for chlorocarbazole syntheses using different catalysts?

  • Methodological Answer : Conflicting yields may arise from:

Catalyst Purity : Trace metals in FeCl₃ vs. AlCl₃ alter reaction pathways.

Byproduct Formation : Use LC-MS to identify side products (e.g., di-chlorinated species).

  • Case Study : FeCl₃-catalyzed chlorination of carbazole derivatives yields 65–70% mono-chlorinated product, while AlCl₃ gives 50–55% with higher di-chlorinated contamination .

Tables for Key Comparisons

Q. Table 1. Synthetic Routes for Halogenated Carbazole Derivatives

MethodReagentYield (%)RegioselectivityReference
Electrophilic Br₂Br₂ in AcOH853-Bromo
NCS in DCMNN-Chlorosuccinimide703-ChloroPredicted

Q. Table 2. Spectroscopic Signatures of Key Functional Groups

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
C–Cl550–600
Carbazole N–H3400–330010.2–10.5 (broad)
COOH2500–330012.1–12.5 (broad)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorocarbazol-9-yl)acetic acid
Reactant of Route 2
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